2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate
Overview
Description
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate is a chemical compound with the molecular formula C10H17NO5Si and a molecular weight of 259.33 g/mol . It is commonly used as a reagent in organic synthesis, particularly in the protection of amino groups.
Mechanism of Action
Target of Action
The primary target of the compound 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate, also known as Teoc-OSu, is amino acids . It acts as an acylating reagent to produce Teoc-amino acid derivatives .
Mode of Action
The compound Teoc-OSu interacts with its targets, the amino acids, through a process known as acylation . In this process, the Teoc-OSu compound binds to the amino group of the amino acids, resulting in the formation of Teoc-amino acid derivatives .
Biochemical Pathways
The biochemical pathway affected by Teoc-OSu is the acylation pathway of amino acids . The downstream effects of this pathway involve the modification of the amino acids, which can influence protein structure and function.
Result of Action
The molecular and cellular effects of Teoc-OSu’s action involve the modification of amino acids to form Teoc-amino acid derivatives . These derivatives can influence the structure and function of proteins, potentially leading to changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Teoc-OSu. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability The pH of the environment can also affect the acylation process
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate typically involves the reaction of 2-trimethylsilylethanol with di-succinimidyl carbonate in the presence of triethylamine. The reaction is carried out in acetonitrile at room temperature for several hours. The product is then purified by extraction and precipitation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate primarily undergoes substitution reactions. It reacts with nucleophiles such as amines to form carbamate derivatives. This reaction is commonly used in the protection of amino groups in peptide synthesis .
Common Reagents and Conditions:
Reagents: Triethylamine, acetonitrile, di-succinimidyl carbonate, 2-trimethylsilylethanol.
Conditions: Room temperature, inert atmosphere, extraction with ethyl acetate, and precipitation with ether.
Major Products: The major products formed from these reactions are carbamate derivatives, which are used as intermediates in the synthesis of various organic compounds.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers and other advanced materials.
Comparison with Similar Compounds
- 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione .
- Benzyl 2,5-dioxopyrrolidin-1-yl carbonate .
- 2,5-Dioxopyrrolidin-1-yl (2-(2-(2-methoxyethoxy)ethoxy)ethyl) carbonate .
Comparison: 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate is unique due to its trimethylsilyl group, which provides steric protection and enhances the stability of the carbamate linkage. This makes it particularly useful in peptide synthesis where selective protection of amino groups is crucial .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-trimethylsilylethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5Si/c1-17(2,3)7-6-15-10(14)16-11-8(12)4-5-9(11)13/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDNDAMSCINJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407561 | |
Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78269-85-9 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl [2-(trimethylsilyl)ethyl] carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78269-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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